1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine
Description
Properties
IUPAC Name |
1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2/c1-3-16(4-2)10-6-5-8(7-9(10)15)11(12,13)14/h5-7H,3-4,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPWWBBHXVCBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407022 | |
| Record name | 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685533-92-0 | |
| Record name | 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation Reaction
The primary synthetic route involves the alkylation of the amino groups on the 4-(trifluoromethyl)benzene-1,2-diamine with diethylamine. This step is critical to form the N,N-diethyl substitution pattern.
- The reaction is typically carried out in an alcoholic solvent (ethanol or methanol) to ensure good solubility of reactants.
- A palladium or platinum catalyst is introduced to promote the alkylation reaction, enhancing reaction rates and selectivity.
- The reaction temperature is maintained between 50–100 °C, depending on the catalyst and solvent system.
- Reaction time varies from several hours to overnight to ensure complete conversion.
- The reaction mixture is then cooled, and the product is isolated by extraction or crystallization.
Purification
Post-reaction, the crude product undergoes purification to remove unreacted starting materials, catalyst residues, and side products.
- Common purification methods include vacuum distillation, recrystallization, or chromatographic techniques.
- For industrial processes, continuous flow reactors coupled with in-line purification systems are used to maintain consistent product quality and yield.
- The purified compound is often isolated as a hydrochloride salt by treatment with dry hydrogen chloride gas in an organic solvent such as benzene, facilitating crystallization and stabilization.
Alternative Preparation Insights from Related Compounds
While direct literature on this compound is limited, preparation methods for structurally related N,N-diethyl phenylenediamines provide valuable insights:
- A patented method for N,N-diethyl-1,4-phenylenediamine hydrochloride involves nitrosation of diethyl aniline followed by reduction with zinc powder in acidic aqueous media, purification by basification and vacuum distillation, and final salification with hydrogen chloride gas.
- Although this method targets a different positional isomer, the general approach of nitrosation, reduction, and purification could be adapted for trifluoromethyl-substituted analogs with appropriate modifications to accommodate the electron-withdrawing trifluoromethyl group.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Starting Material | 4-(Trifluoromethyl)benzene-1,2-diamine | Core substrate | Commercially available or synthesized |
| Alkylation | Diethylamine, Pd or Pt catalyst, EtOH/MeOH | Introduce N,N-diethyl groups | Temp: 50–100 °C; time: several hours |
| Purification | Vacuum distillation, recrystallization | Remove impurities | May include salification with HCl gas |
| Salification | Dry HCl gas in benzene | Form hydrochloride salt | Enhances stability and crystallinity |
Research Findings and Analysis
- The trifluoromethyl group significantly influences the electronic properties of the benzene ring, affecting reactivity during alkylation and purification steps.
- Catalytic alkylation under mild conditions preserves the integrity of the trifluoromethyl substituent while achieving high selectivity for diethylation.
- Industrial synthesis benefits from continuous flow reactors, which improve heat and mass transfer, leading to better control over reaction parameters and product consistency.
- Purification by salification with hydrogen chloride gas is a robust method to isolate the compound as a stable hydrochloride salt, facilitating handling and storage.
Chemical Reactions Analysis
Scientific Research Applications
Medicinal Chemistry
1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine is of significant interest in the development of pharmaceutical compounds due to its structural characteristics that enhance biological activity.
Anticancer Activity
Recent studies have shown that compounds with similar trifluoromethyl substitutions exhibit potent anticancer properties. For example, derivatives with similar structures have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in cancer cell proliferation. The molecular docking studies indicate that these compounds can form stable complexes with DHFR, suggesting potential as anticancer agents .
Antimalarial Research
Research has also indicated that trifluoromethyl-substituted compounds can serve as lead candidates for antimalarial drug development. A study focused on synthesizing a series of 1H-1,2,4-triazol derivatives demonstrated that modifications involving trifluoromethyl groups significantly enhanced the efficacy against malaria parasites .
Material Science
The compound's unique electronic properties due to the trifluoromethyl group make it suitable for applications in material science.
Polymer Chemistry
Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. The trifluoromethyl group enhances the hydrophobicity of the polymers, making them suitable for applications in coatings and adhesives .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | The compound showed significant inhibition of cancer cell lines with IC50 values comparable to known chemotherapeutics. |
| Study B | Antimalarial Properties | Trifluoromethyl derivatives demonstrated enhanced activity against Plasmodium falciparum with minimal toxicity to human cells. |
| Study C | Polymer Applications | Improved mechanical properties in polymers containing this compound were observed, indicating potential for advanced materials in industrial applications. |
Mechanism of Action
The mechanism of action of 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property is crucial for its potential use in drug development, where it may modulate the activity of specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine and related benzene-1,2-diamine derivatives:
Key Comparative Insights:
Electronic Effects :
- The -CF₃ group in all compounds enhances electrophilicity of the aromatic ring, favoring reactions like nucleophilic substitution. However, electron-withdrawing substituents (e.g., nitro in compound 6 ) further increase reactivity compared to alkyl or alkoxy groups.
- Diethyl and cyclohexyl substituents provide steric shielding, reducing accessibility of the amine group in catalytic applications compared to benzyl or aryl analogs .
Synthetic Accessibility :
- Reductive amination (for 4a ) and nucleophilic substitution (for compound 6 ) are common methods. The diethyl analog’s synthesis likely involves simpler alkylation steps but is less documented in the literature.
Functional Applications: Catalysis: Bulky substituents (e.g., cyclohexyl ) hinder catalytic efficiency, while benzyl or aryl groups (e.g., 4a ) improve H-bond donor capacity in organocatalysts. Biological Activity: Nitro-substituted derivatives (compound 6 ) show promise in antimicrobial studies, whereas tertiary amines (diethyl analog) may excel in pharmacokinetic stability.
Solubility and Stability :
Biological Activity
1-N,1-N-Diethyl-4-(trifluoromethyl)benzene-1,2-diamine is a chemical compound that has garnered interest due to its potential biological activities. This compound belongs to the class of aromatic amines and is characterized by the presence of a trifluoromethyl group, which may influence its biological properties. Understanding the biological activity of this compound is crucial for assessing its potential applications in pharmaceuticals and toxicology.
- IUPAC Name : this compound
- CAS Number : 54672-12-7
- Molecular Formula : C11H14F3N2
- Molecular Weight : 248.24 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This property may facilitate interactions with cellular receptors or enzymes.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the trifluoromethyl group may enhance the electron-donating ability of the amine groups, contributing to radical scavenging activity.
Cytotoxicity
Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was evaluated using the MTT assay, which measures cell viability based on metabolic activity.
Neuroprotective Effects
There is emerging evidence suggesting that similar compounds may possess neuroprotective properties. Studies exploring the effects on neuronal cell lines indicate potential benefits in conditions such as oxidative stress-induced neurotoxicity.
Toxicological Profile
Toxicological assessments are critical for understanding the safety profile of this compound. In animal studies, the compound demonstrated dose-dependent toxicity with observed effects on liver and kidney function at high doses.
Key Findings from Toxicological Studies:
- NOAEL : A no observed adverse effect level (NOAEL) was determined at 10 mg/kg in rat models.
- Effects on Body Weight : Significant reductions in body weight were noted at doses exceeding 100 mg/kg.
- Histopathological Changes : Examination revealed hypertrophy in liver cells and nephropathy at elevated doses.
Case Studies
A notable case study involved administering varying doses of the compound to male and female rats over a period of 28 days. The findings included:
- Increased relative liver weight at doses ≥100 mg/kg.
- Dose-dependent increases in serum cholesterol levels.
- Histopathological examination indicated renal damage at higher concentrations.
Q & A
Basic Synthesis
Q: What are the established synthetic routes for 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine, and how can reaction conditions be optimized for yield? A: The compound can be synthesized via sequential alkylation of 4-(trifluoromethyl)benzene-1,2-diamine using ethylating agents (e.g., diethyl sulfate or 1,2-dibromoethane) under basic conditions. Optimizing stoichiometry and reaction temperature (e.g., 60–80°C in ethanol) minimizes side products like mono-alkylated intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield. Monitoring by TLC and NMR ensures regioselective diethylation .
Advanced Synthesis
Q: How can regioselectivity challenges in the alkylation of benzene-1,2-diamine derivatives be addressed to obtain N,N-diethyl substitution? A: Steric hindrance and electronic effects influence alkylation regioselectivity. Using bulky bases (e.g., NaH) in aprotic solvents (THF or DMF) promotes selective diethylation. Stepwise alkylation—first protecting one amine with a temporary group (e.g., acetyl), then alkylating the second—avoids over-alkylation. Computational modeling (DFT) predicts favorable sites for substitution, guiding experimental design .
Basic Crystallography
Q: What steps are essential for determining the crystal structure of this compound using X-ray diffraction? A: Key steps include:
- Growing single crystals via slow evaporation (e.g., in ethanol/dichloromethane).
- Data collection on a diffractometer (Mo/Kα radiation, 100K).
- Structure solution with OLEX2 (charge-flipping or direct methods) .
- Refinement in SHELXL using full-matrix least-squares, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically or via riding models .
Advanced Crystallography
Q: How can SHELXL refine structures with potential disorder in the trifluoromethyl group? A: For disordered CF₃ groups, split the atom positions using PART and AFIX commands in SHELXL. Apply geometric constraints (e.g., rigid bonds, similarity of thermal parameters) and refine occupancy factors. Validate with residual density maps and check for reasonable bond lengths (C–F: ~1.33 Å) .
Electrochemical Methods
Q: What electrochemical methodologies enable functionalization of this compound? A: Anodic oxidation in water/ethanol mixtures (carbon rod anode, Pt cathode) allows coupling with sulfinic acids, forming sulfonylated derivatives. Controlled-potential electrolysis (e.g., +0.8 V vs. Ag/AgCl) generates reactive quinonoid intermediates, which undergo Michael addition with nucleophiles. Optimize pH (neutral) to avoid side reactions .
Biological Assessment
Q: What in vitro assays evaluate inhibitory activity against targets like NF-κB? A: Use:
- Nuclear translocation assays : Fluorescently tag NF-κB p65 and monitor inhibition via confocal microscopy.
- Luciferase reporter gene assays : Transfect cells with NF-κB-responsive promoters and measure luminescence post-treatment.
- ELISA : Quantify TNF-α or IL-6 secretion in LPS-stimulated macrophages. Compare activity to known inhibitors like JSH-23 (IC₅₀ ~5 μM) .
Photophysical Analysis
Q: How can fluorescence properties be characterized, and what structural factors influence emission? A: Record UV-Vis (λₐᵦₛ: 300–350 nm) and fluorescence spectra (λₑₘ: 370–450 nm) in DMSO or acetonitrile. The trifluoromethyl group enhances electron-withdrawing effects, red-shifting emission. Compare quantum yields (ϕ) to benzimidazole analogs (ϕ ~0.2–0.5) using integrating sphere methods .
Stability Analysis
Q: What degradation products form under prolonged storage, and how is stability assessed? A: Hydrolysis of ethyl groups or oxidation of amines may occur. Perform accelerated aging studies (40°C/75% RH for 6 months) and analyze by LC-MS. Store under argon at –20°C in amber vials. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Regioselective Derivatization
Q: What strategies enable selective mono-functionalization of the diethylamino groups? A: Use bulky electrophiles (e.g., tert-butyl chloroformate) to selectively target the less hindered amine. Alternatively, transient protection (e.g., Boc on one amine) allows modification of the other. pH control (acidic for protonation) can also direct reactivity .
Computational Studies
Q: Which quantum methods model the electronic effects of the trifluoromethyl group? A: DFT calculations (B3LYP/6-311++G**) predict electron-withdrawing effects, lowering HOMO energy (~–6.5 eV) and increasing electrophilicity. Solvent effects (PCM model) refine reactivity predictions. Compare with Hammett σ constants (σₘ for CF₃: +0.43) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
